2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Description
2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C19H14N2O3 and its molecular weight is 318.332. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H14N2O3
- Molecular Weight : 318.33 g/mol
- CAS Number : [Not specified in the provided sources]
Research indicates that compounds with similar structures, particularly those containing quinoline and isoindole moieties, exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes or pathways in cellular processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. For instance:
- A study demonstrated that derivatives related to quinoline can induce apoptosis in cancer cell lines such as MCF-7 and Panc-1, with one derivative achieving an IC50 of 1.2 µM against MCF-7 cells. This was associated with cell cycle arrest at the G2/M phase and activation of apoptotic markers such as Caspase-3 and BAX .
Antimicrobial Activity
Quinoline derivatives have also shown significant antimicrobial activity. In a comparative study:
- Compounds similar to this compound were tested against various bacterial strains. The results indicated that these compounds possess broad-spectrum antibacterial activity without functioning through the typical DNA gyrase inhibition mechanism seen in fluoroquinolones .
Summary of Biological Activities
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities associated with this compound.
- Detailed mechanisms underlying its anticancer and antimicrobial effects.
- Potential for clinical applications as a therapeutic agent.
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-11-6-7-16-12(8-11)9-13(17(22)20-16)10-21-18(23)14-4-2-3-5-15(14)19(21)24/h2-9H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVABWNRYDCRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.